molecular formula C6H11ClN2 B2993144 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride CAS No. 2361644-52-0

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

Cat. No.: B2993144
CAS No.: 2361644-52-0
M. Wt: 146.62
InChI Key: KTSPCXSHARVFSB-KYOXOEKESA-N
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Description

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C6H11N2Cl It is a hydrochloride salt form of 2-(3-aminocyclobutyl)acetonitrile, which is characterized by the presence of an aminocyclobutyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through a cyclization reaction.

    Amination: The cyclobutyl ring is then aminated to introduce the amino group at the desired position.

    Nitrile Formation:

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and nitriles.

Scientific Research Applications

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminocyclopropyl)acetonitrile;hydrochloride
  • 2-(3-Aminocyclopentyl)acetonitrile;hydrochloride
  • 2-(3-Aminocyclohexyl)acetonitrile;hydrochloride

Uniqueness

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPCXSHARVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-69-5
Record name 2-(3-aminocyclobutyl)acetonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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